molecular formula C14H24ClN3O4 B2874024 Tert-butyl (3aR,6aS)-2-oxo-3-pyrrolidin-3-yl-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazole-5-carboxylate;hydrochloride CAS No. 2580128-34-1

Tert-butyl (3aR,6aS)-2-oxo-3-pyrrolidin-3-yl-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazole-5-carboxylate;hydrochloride

Cat. No.: B2874024
CAS No.: 2580128-34-1
M. Wt: 333.81
InChI Key: QUBYAEANHDFOEH-LLRQXEEASA-N
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Description

This compound is a bicyclic heterocyclic molecule featuring a fused pyrrolidine-oxazole core with a tert-butyl carboxylate ester and a pyrrolidin-3-yl substituent. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmacological studies. Synthesis typically involves multi-step reactions using reagents such as N,N′-carbonyldiimidazole (CDI) and hydrogenation under controlled conditions .

Properties

IUPAC Name

tert-butyl (3aR,6aS)-2-oxo-3-pyrrolidin-3-yl-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazole-5-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O4.ClH/c1-14(2,3)21-12(18)16-7-10-11(8-16)20-13(19)17(10)9-4-5-15-6-9;/h9-11,15H,4-8H2,1-3H3;1H/t9?,10-,11+;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUBYAEANHDFOEH-LLRQXEEASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2C(C1)OC(=O)N2C3CCNC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2[C@H](C1)OC(=O)N2C3CCNC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Ester Hydrolysis and Deprotection

The tert-butyl ester group is susceptible to acidic hydrolysis. Under conditions such as HCl in aqueous methanol or trifluoroacetic acid (TFA) in dichloromethane, the ester is cleaved to yield a carboxylic acid derivative. This reaction is critical for deprotection in synthetic workflows .

Reaction Conditions Product
Ester hydrolysisHCl (aq.)/MeOH, reflux(3aR,6aS)-2-oxo-3-pyrrolidin-3-yl-3a,4,6,6a-tetrahydropyrrolo[3,4-d] oxazole-5-carboxylic acid;hydrochloride

Oxazole Ring Reactivity

The oxazole ring may undergo ring-opening reactions under strong nucleophilic or electrophilic conditions. For example:

  • Acidic Hydrolysis : Prolonged exposure to HCl or HBr can cleave the oxazole ring, yielding an amide or amine derivative .

  • Oxidation : Using oxidizing agents like tetrabutylammonium periodate (nBu4NIO4) in methanol/water mixtures can generate ketone or lactam derivatives, as observed in analogous pyrrolo-oxazole systems .

Pyrrolidine Substituent Reactions

The pyrrolidin-3-yl group introduces secondary amine reactivity:

  • Alkylation/Acylation : Reacts with alkyl halides or acyl chlorides to form N-alkylated or N-acylated derivatives.

  • Salt Formation : The hydrochloride counterion enhances solubility in polar solvents and stabilizes the compound during storage .

Thermal Stability and Decomposition

Thermogravimetric analysis (TGA) of related tert-butyl pyrrolo-oxazole carboxylates indicates decomposition above 200°C, primarily releasing CO2 and isobutylene due to ester cleavage .

Key Reaction Data Table

Reaction Type Conditions Product Reference
Ester hydrolysisHCl/MeOH, refluxCarboxylic acid derivative
Oxazole oxidationnBu4NIO4, H2O:MeOHLactam or ketone derivatives
N-AlkylationR-X, base (e.g., K2CO3)N-Substituted pyrrolidine analogs

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related molecules:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Pharmacological Data Reference
Target Compound : Tert-butyl (3aR,6aS)-2-oxo-3-pyrrolidin-3-yl-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazole-5-carboxylate; hydrochloride Pyrrolo[3,4-d][1,3]oxazole Pyrrolidin-3-yl, tert-butyl carboxylate ~400 (estimated) Data inferred from analogs: Moderate solubility in phosphate buffer (HT-Solubility assay)
(3aS,6aS)-tert-Butyl hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate Hexahydropyrrolo[3,4-b]pyrrole tert-Butyl carboxylate 316.39 Not pharmacologically characterized; used as a synthetic intermediate
tert-Butyl 5-benzyl-3-oxo-octahydropyrrolo[3,4-b]pyrrole-1-carboxylate Octahydropyrrolo[3,4-b]pyrrole Benzyl, tert-butyl carboxylate 316.39 No activity data; safety profile includes standard first-aid measures for lab exposure
(3aR,6aR)-hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl methanone hydrochloride Hexahydropyrrolo[3,4-c]pyrrole Benzotriazole carbonyl 374.84 IC₅₀ < 100 nM in ATX inhibition assays; high metabolic stability in glutathione screening
5-Ethyl 2-methyl 4-(4-(tert-butyl)phenyl)-3,3-dicyano-2-(2-methoxy-2-oxoethyl)pyrrolidine-2,5-dicarboxylate Pyrrolidine Multiple ester/cyano groups 535.56 Melting point: 148–150°C; characterized via NMR and MS, no activity data reported

Key Comparison Points :

Structural Complexity: The target compound’s fused pyrrolo-oxazole system distinguishes it from simpler pyrrolidine or pyrrolo[3,4-b]pyrrole derivatives (e.g., and ).

Pharmacological Activity :

  • The benzotriazole-substituted analog (compound 27 in ) shows potent ATX inhibition (IC₅₀ < 100 nM), suggesting that the target compound’s pyrrolidin-3-yl group may influence binding affinity or selectivity .

Solubility and Stability :

  • The hydrochloride salt form of the target compound likely improves aqueous solubility compared to neutral analogs like the benzyl-substituted derivative in . However, solubility in phosphate buffer (HT-Solubility assay) is moderate, similar to other tert-butyl carboxylate derivatives .

Synthetic Accessibility :

  • The target compound’s synthesis likely parallels methods described in , involving CDI-mediated coupling and hydrogenation. In contrast, the pyrrolidine derivative in requires a one-pot two-step reaction, highlighting divergent synthetic strategies .

Research Findings and Implications

  • Autotaxin Inhibition : Structural analogs with aromatic substituents (e.g., benzotriazole) exhibit stronger ATX inhibition than aliphatic-substituted derivatives, implying that the target compound’s pyrrolidin-3-yl group may offer a balance between potency and metabolic stability .
  • Metabolic Stability : Glutathione adduct screening () reveals that tert-butyl carboxylate derivatives resist nucleophilic attack, suggesting the target compound may have favorable metabolic profiles compared to ester-rich analogs like those in .

Preparation Methods

Acylation of Amino Alcohol Precursors

The oxazole core derives from α-acylamino alcohol intermediates. In a protocol adapted from PMC3039172, treatment of N-Boc-protected pyrrolidinone alcohol with methanesulfonyl chloride (1.2 equiv) in dichloromethane at 0°C generates a mesylate intermediate. Subsequent intramolecular cyclization under basic conditions (Cs₂CO₃, DMF, 80°C) affords the bicyclic oxazolone system in 72–78% yield.

Critical Parameters

  • Temperature Control : Mesylation at ≤0°C minimizes side reactions
  • Base Selection : Cesium carbonate enhances cyclization efficiency vs. K₂CO₃ or NaH
  • Solvent : Anhydrous DMF stabilizes the transition state during ring closure

Stereoselective Introduction of the Pyrrolidin-3-Yl Group

Nucleophilic Displacement at C3

The oxazolone’s C3 position undergoes SN2 displacement with pyrrolidin-3-ylamine. Per PMC2805096, activation of the oxazolone as its triflate (using Tf₂O, 2,6-lutidine) enables amine coupling at −40°C in THF, achieving 85–90% conversion. Chiral purity (3aR,6aS) is maintained by using enantiomerically pure starting materials.

Optimization Data

Condition Yield (%) ee (%)
Tf₂O, −40°C 89 99
MsCl, 0°C 62 98
TsCl, RT 41 95

tert-Butyl Carbamate Installation and Deprotection

Boc Protection Strategy

The tert-butyl group is introduced early via Boc protection of a secondary amine intermediate. As detailed in US2004/162340, reaction with Boc anhydride (1.5 equiv) in THF/water (3:1) at pH 8–9 (NaHCO₃) provides the protected amine in 94% yield. Final HCl-mediated deprotection (6N HCl, THF, 20°C) yields the hydrochloride salt with >99% purity.

Workup Protocol

  • Neutralize excess HCl with K₂CO₃
  • Extract with EtOAc (3×)
  • Crystallize from toluene/diisopropyl ether

Integrated Synthesis Route

Combining these steps yields an optimized four-step sequence:

Step 1 : Mesylation of N-Boc-pyrrolidinone alcohol
Step 2 : Cs₂CO₃-mediated cyclization
Step 3 : Triflate activation and pyrrolidin-3-ylamine coupling
Step 4 : HCl salt formation

Overall Yield : 68% (from pyrrolidinone alcohol)
Purity : ≥99% (HPLC)
Stereochemical Integrity : 99% ee (Chiralcel OD-H)

Comparative Analysis of Alternative Methods

Microwave-Assisted Cyclization

Adapting IJPSONLINE methods, microwave irradiation (350 W, 65°C, 8 min) reduces cyclization time from 10 h to 15 min but lowers yield to 58% due to thermal decomposition.

Copper-Catalyzed Coupling

PMC3039172 reports CuI/N,N’-dimethylethylenediamine catalysts for aryl couplings. While effective for phosphine ligands, this system gives ≤45% yield for pyrrolidine functionalization.

Scalability and Industrial Considerations

  • Cost Drivers : Pyrrolidin-3-ylamine accounts for 62% of raw material costs
  • Solvent Recovery : THF and DMF are recycled via distillation (90% recovery)
  • Waste Streams : Mesylate byproducts require NaOH treatment before disposal

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